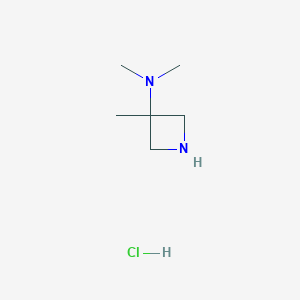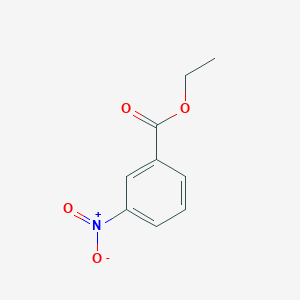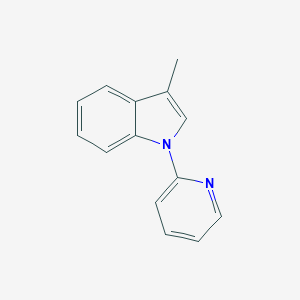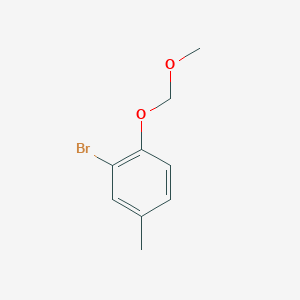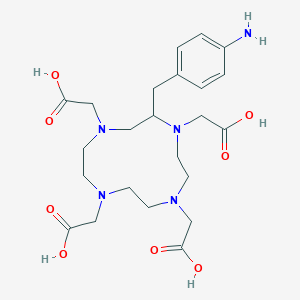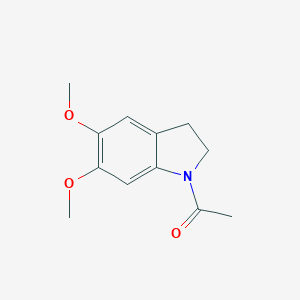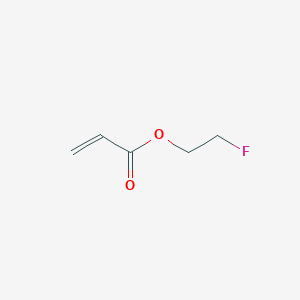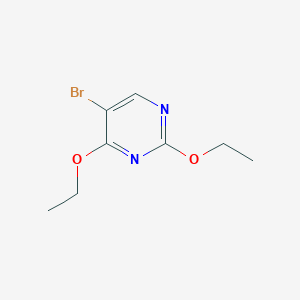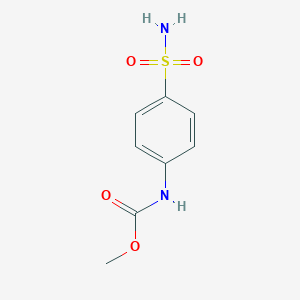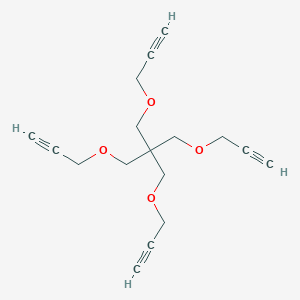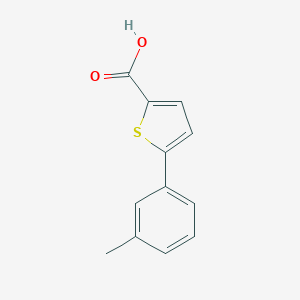
5-(3-Methylphenyl)-2-thiophenecarboxylic acid
Overview
Description
A compound’s description often includes its IUPAC name, common names, and structural formula. It may also include the compound’s appearance, odor, and other physical characteristics.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often includes the starting materials, reaction conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, density, and chemical stability. Spectroscopic properties, such as UV/Vis absorption, fluorescence, and NMR spectra, may also be analyzed.Scientific Research Applications
Thermochemical Properties
5-(3-Methylphenyl)-2-thiophenecarboxylic acid has been studied for its thermochemical properties. Silva and Santos (2008) investigated the standard molar enthalpies of formation and sublimation of thiophenecarboxylic acid derivatives, which are crucial for understanding their stability and reactivity (Silva & Santos, 2008).
Molecular Structure Analysis
The molecular structure of 5-methyl-2-thiophenecarboxylic acid, a closely related compound, was established through X-ray diffraction studies by Rudiño-Piñera, Panneerselvam, and Soriano-garcia (1996). This research provides insights into the molecular architecture and intermolecular interactions of these compounds (Rudiño-Piñera, Panneerselvam, & Soriano-garcia, 1996).
Application in Organic Synthesis
A study by Hui-Wen, Hirose, Shirai, and Kumamoto (1989) demonstrated the regioselective side-chain lithiation of 2-methyl-3-thiophenecarboxylic acid, highlighting its potential in organic synthesis for creating diverse molecular structures (Hui-Wen, Hirose, Shirai, & Kumamoto, 1989).
Microbial Metabolism Studies
Fedorak, Coy, and Peakman (1996) explored the microbial metabolism of 5-methyl-2-thiophenecarboxylic acid, indicating its environmental relevance, especially in relation to biodegradation processes in oil and petroleum contexts (Fedorak, Coy, & Peakman, 1996).
Chemical Modification and Functionalization
Research by Gol'dfarb, Bulgakova, and Fabrichnyǐ (1983) on the reductive acetylation of nitrocarboxylic acids of the thiophene series reveals the chemical versatility and potential for functionalization of these compounds (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983).
Pharmaceutical and Medicinal Research
Ikram et al. (2015) studied the pharmacological aspects of 5-aryl-2-bromo-3-hexylthiophene, providing insights into the potential medicinal applications of thiophene derivatives, including those related to 5-(3-Methylphenyl)-2-thiophenecarboxylic acid (Ikram et al., 2015).
Safety And Hazards
This involves understanding the compound’s toxicity, flammability, and environmental impact. It often includes information from Material Safety Data Sheets (MSDS) and studies on the compound’s acute and chronic effects on health.
Future Directions
This involves predicting or suggesting future research directions. For a chemical compound, this could involve potential applications, modifications to improve its properties, or further studies to better understand its behavior.
properties
IUPAC Name |
5-(3-methylphenyl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c1-8-3-2-4-9(7-8)10-5-6-11(15-10)12(13)14/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYDBBASVZAWFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(S2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30441427 | |
| Record name | 5-(3-Methylphenyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylphenyl)-2-thiophenecarboxylic acid | |
CAS RN |
166591-62-4 | |
| Record name | 5-(3-Methylphenyl)-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30441427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

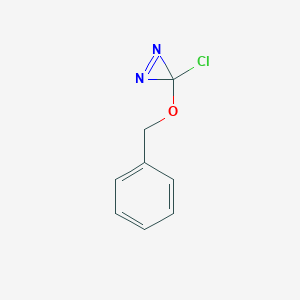
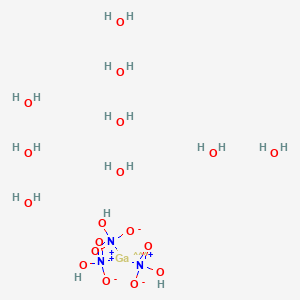
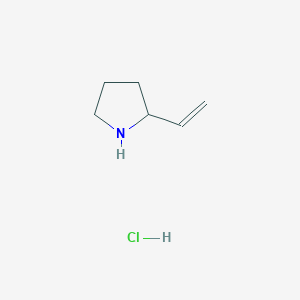
![4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione](/img/structure/B172378.png)
